molecular formula C13H9Br2NO2 B3050253 4,5-Dibromosalicylanilide CAS No. 24556-64-7

4,5-Dibromosalicylanilide

Cat. No. B3050253
CAS RN: 24556-64-7
M. Wt: 371.02 g/mol
InChI Key: NLQGPXRZRKLYEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,5-Dibromosalicylanilide is C13H9Br2NO2 . It has an average mass of 371.024 Da and a monoisotopic mass of 368.899994 Da .

Scientific Research Applications

Metabolism and Disposition in Rats

  • 4,5-Dibromosalicylanilide (DBS) has been studied for its metabolism and disposition in rats. Approximately 11% of the orally administered dose of DBS is absorbed and then excreted mainly as glucuronide and sulphate conjugates of the parent molecule (Norbury & Waring, 1981).

Antibacterial Use in Soap and Detergent Products

  • DBS, along with other brominated salicylanilides, shows potential as an antiseptic agent and germicide in soap and detergent products. It exhibits stability under elevated temperatures and pressures and is compatible with many surfactant vehicles. Its mixture is currently used in various products such as toilet bars and shampoos (Molnár & Baron, 1964).

Photodermatitis Studies

  • Studies on photodermatitis have reported cases associated with DBS, an ingredient in certain soaps. The reaction is identified as photoallergic in type (Molloy & Mayer, 1966).

Antisickling Agents

  • Research has explored the use of acetyl-3,5-dibromosalicylic acid (a derivative of DBS) as a potential antisickling agent. This compound shows effectiveness in inhibiting erythrocyte sickling and increasing the oxygen affinity of normal and sickle erythrocytes (Walder et al., 1977).

Anti-inflammatory and Antitumor Activities

  • Salicylic acid derivatives, including DBS, are studied for their potential anti-inflammatory and antitumor activities. These compounds are particularly investigated for their applications in the treatment of various diseases (Hajjaj H Abdu Allah et al., 2016).

Cross-linking Studies in Hemoglobin

  • DBS has been evaluated for its ability to function as a cross-linking agent in proteins, particularly in hemoglobin. This includes its potential application in stabilizing the tetrameric structure of human and bovine hemoglobins (Kluger et al., 1992).

Herbicide Detoxification

  • The compound has been implicated in studies related to herbicide detoxification, particularly in the context of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which is chemically related to DBS (Stalker et al., 1988).

Safety and Hazards

4,5-Dibromosalicylanilide has been associated with cases of photodermatitis . It is considered a photoallergic agent, causing an eczematous rash usually on the face, neck, dorsum of the hands, and sun-exposed areas on the arms .

properties

IUPAC Name

4,5-dibromo-2-hydroxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO2/c14-10-6-9(12(17)7-11(10)15)13(18)16-8-4-2-1-3-5-8/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGPXRZRKLYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066999
Record name Benzamide, 4,5-dibromo-2-hydroxy-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromosalicylanilide

CAS RN

24556-64-7
Record name 4,5-Dibromosalicylanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24556-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromosalicylanilide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024556647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4,5-dibromo-2-hydroxy-N-phenyl-
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Record name Benzamide, 4,5-dibromo-2-hydroxy-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromosalicylanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-DIBROMOSALICYLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9132GM66H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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